molecular formula C6H8O3 B590938 2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2 CAS No. 138167-87-0

2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2

Cat. No.: B590938
CAS No.: 138167-87-0
M. Wt: 130.112
InChI Key: INAXVXBDKKUCGI-ZDOIIHCHSA-N
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Description

2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2 is a labeled version of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone, a compound known for its caramel-like aroma. This compound is naturally found in various fruits such as strawberries, pineapples, and tomatoes. It is widely used in the food industry as a flavoring agent due to its pleasant sensory properties .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-hydroxy-3(2H)-furanone undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

2,5-Dimethyl-4-hydroxy-3(2H)-furanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone involves its interaction with various molecular targets and pathways. For instance, it has been shown to arrest the cell cycle at the S and G2/M phase in Candida albicans, indicating its potential as an anti-infective agent . The compound’s effects are mediated through its ability to interact with cellular components and disrupt normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-4-hydroxy-3(2H)-furanone is unique due to its specific sensory properties and its presence in a wide variety of fruits. Its labeled version, 2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2, is particularly valuable in research for tracing and studying metabolic pathways .

Properties

IUPAC Name

4-hydroxy-2,5-di((113C)methyl)furan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAXVXBDKKUCGI-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C(=C(O1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C1C(=O)C(=C(O1)[13CH3])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 48 g of sodium hydroxide and 37.2 g of ethyl 5-methyl-3,4-dihydroxy-2-furoate of 98.4% purity in 225 ml of water was allowed to stand at room temperature for 40 hours. The mixture was diluted with 200 g of water and 22.8 g of gaseous methyl bromide was added with stirring over a period of one hour at room temperature followed by an additional stirring period of two hours. The pH of the solution was adjusted to 5 by the addition of concentrated hydrochloric acid solution. Extraction with methyl t-butyl ether yielded 21.5 9 of 2,5-dimethyl-4-hydroxy-3[2H] furanone of 95.3% purity (molar yield 81.4%).
Quantity
48 g
Type
reactant
Reaction Step One
Name
ethyl 5-methyl-3,4-dihydroxy-2-furoate
Quantity
37.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
225 mL
Type
solvent
Reaction Step Four
Quantity
22.8 g
Type
reactant
Reaction Step Five
Name
Quantity
200 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a suspension of 113.4 g of sodium methylate in 750 g of methyl t-butyl ether was added at 5° C. in one hour 146 g of diethyl oxalate followed by a stirring period of one hour at 5° C. Then 204 g of diethyl 2-methyldiglycolate in two hours was added at 5° C. and the mixture was stirred for four hours at that temperature followed by a reflux period of three hours. The reaction mixture was added to 797 g of 8.9% hydrochloric acid solution at 20° C. and the pH of the resulting mixture was adjusted to 5 with 33% sodium hydroxide solution. To the separated upper layer was added with stirring 903 g of 17.8% sodium hydroxide solution at 20° C. The layers were allowed to settle and the separated lower layer was kept at 20° C. for 20 hours. Then, 200 g of water was added, 104 g of methyl bromide was introduced at 20° C. in one hour, and the mixture was stirred for another hour; and the pH of the solution was adjusted to 6.5 by the addition of concentrated hydrochloric acid solution. Extraction with methyl t-butyl ether yielded 95 g of 2,5-dimethyl-4-hydroxy-3[2H] furanone of 97.3% purity (molar overall yield 72.2%).
Name
sodium methylate
Quantity
113.4 g
Type
reactant
Reaction Step One
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step Two
[Compound]
Name
diethyl 2-methyldiglycolate
Quantity
204 g
Type
reactant
Reaction Step Three
Quantity
797 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
903 g
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

A solution of 32 g of sodium hydroxide and 33 g of a mixture containing 37.1% of methyl 5-methyl-3,4-dihydroxy-2-furoate and 52.1% of ethyl 5-methyl-3,4-dihydroxy-2-furoate in 320 ml of water was allowed to stand at room temperature for 20 hours. To the resulting mixture is added at 0° C. in one hour 25.2 g of dimethyl sulphate followed by an additional stirring period of three hours at 0° C. The pH of the solution was adjusted to 6.5 by the addition of concentrated hydrochloric acid solution. Extraction with methyl t-butyl ether yielded 18.1 g of 2,5-dimethyl-4-hydroxy-3[2H] furanone of 88.8% purity (molar yield 76.6%).
Quantity
32 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
33 g
Type
reactant
Reaction Step One
Name
methyl 5-methyl-3,4-dihydroxy-2-furoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 5-methyl-3,4-dihydroxy-2-furoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 9 g of 2-carbethoxy-2,5-dimethyl-3-oxo-4-hydroxy-2H-furan and 5.4 g of sodium hydroxide in 50 ml of water is kept at room temperature under nitrogen for 20 hours. The reaction mixture is acidified with hydrochloric acid, then stirred at 30° C. for an hour and continuously extracted for 6 hours with ether. The ether extract is dried and the solvent is removed under vacuum, the residue is dissolved in a mixture of 5 ml of dry ether and 5 ml of dry pentane. The solution is cooled to -10° C. and filtered. The solid product is dried, yielding 4.1 g (70%) of 4-hydroxy-2,5-dimethyl-3-oxo-2H-furan. The isolated product is identical (NMR and IR) with a sample of 4-hydroxy-2,5-dimethyl-3-oxo-2H-furan prepared from rhamnose (loc cit). M.p. 82°-84° C.
Name
2-carbethoxy-2,5-dimethyl-3-oxo-4-hydroxy-2H-furan
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

In a 1 L three-necked flask fitted with a mechanical stirrer and a gas inlet tube is placed a suspension of 34 g of sodium ethoxide in a mixture of 100 ml of dimethylformamide and 300 ml of toluene. To the stirred suspension is added at room temperature, under nitrogen, 93 g of 2-carbethoxy-5-methyl-3,4-dihydroxy-furan. Gaseous methyl bromide is bubbled through the stirred reaction mixture at 30°-40° C. till the pH of the reaction mixture reaches 6.5-7.0. The solvents are removed under vacuum and the residue is dissolved in a solution of 80 g of sodium hydroxide in 350 ml of water. The reaction mixture is kept at room temperature under nitrogen for 20 hours, acidified with hydrochloric acid and continuously extracted with ether. The ether extract is dried and the solvent removed under vacuum, the residue is recrystallized from ether, yielding 41.5 g (65%) of 4-hydroxy-2,5-dimethyl-3-oxo-2H-furan, m.p. 81.5°-83.1° C.
Quantity
34 g
Type
reactant
Reaction Step One
Name
2-carbethoxy-5-methyl-3,4-dihydroxy-furan
Quantity
93 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

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